molecular formula C14H13N3O2S B12123207 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- CAS No. 78364-50-8

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl-

Cat. No.: B12123207
CAS No.: 78364-50-8
M. Wt: 287.34 g/mol
InChI Key: OIYKCMXAZBIMGW-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzothiazole moiety

Preparation Methods

The synthesis of 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethylpyrazole with 2-aminobenzothiazole under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the specific target and context.

Comparison with Similar Compounds

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- can be compared with other similar compounds, such as:

    1H-Pyrazole-4-acetic acid, 5-hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-: This compound has a similar structure but differs in the substitution pattern on the benzothiazole ring.

    1H-Pyrazole-4-acetic acid, 1-(6-methoxy-2-benzothiazolyl)-3,5-dimethyl-: Another related compound with variations in the functional groups attached to the core structure.

The uniqueness of 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

78364-50-8

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H13N3O2S/c1-8-10(7-13(18)19)9(2)17(16-8)14-15-11-5-3-4-6-12(11)20-14/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

OIYKCMXAZBIMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC3=CC=CC=C3S2)C)CC(=O)O

Origin of Product

United States

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